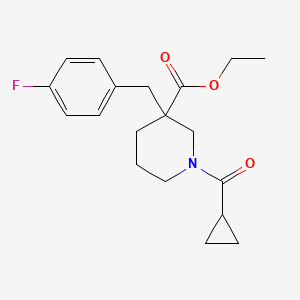
ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has gained attention for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an anticonvulsant medication that is used to treat epilepsy. However, CPP-115 has been found to have unique properties that make it a promising candidate for the treatment of a variety of neurological disorders.
作用機序
Ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate works by inhibiting GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in regulating a variety of neurological functions, including anxiety, sleep, and seizure activity. By increasing the levels of GABA, this compound has the potential to modulate these functions and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GABA aminotransferase, it has been found to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate for lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the effects of GABA modulation on neurological function. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous GABA modulation.
将来の方向性
There are numerous future directions for research on ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate. One area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. It also has potential as a treatment for anxiety disorders and depression, as it has been found to increase the levels of neurotransmitters that are involved in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
Ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of cyclopropylcarbonyl chloride with 4-fluorobenzylamine to form the intermediate cyclopropylcarbonyl-4-fluorobenzylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form this compound.
科学的研究の応用
Ethyl 1-(cyclopropylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neurological function.
特性
IUPAC Name |
ethyl 1-(cyclopropanecarbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3/c1-2-24-18(23)19(12-14-4-8-16(20)9-5-14)10-3-11-21(13-19)17(22)15-6-7-15/h4-5,8-9,15H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKCCJISWNVJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)
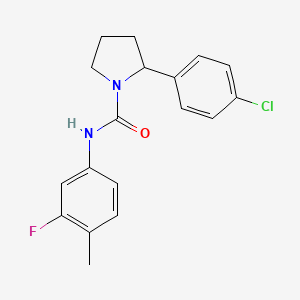
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
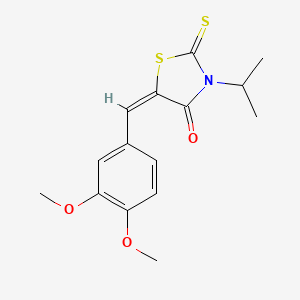
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)
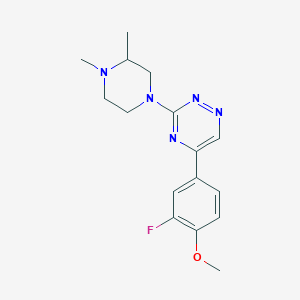
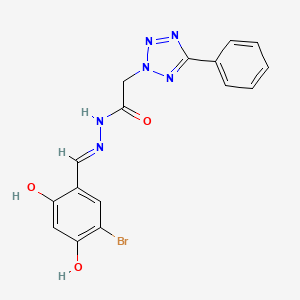
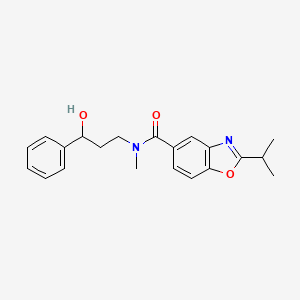
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6013562.png)
